Enhanced Enzymatic Inhibition: ecKAS III IC50 of 2,5,6-Trifluoropyridine-3,4-diamine
2,5,6-Trifluoropyridine-3,4-diamine has been identified as a potent inhibitor of the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (ecKAS III), a key enzyme in bacterial fatty acid synthesis [1]. It demonstrates an IC50 value of 5.6 µM against this target [1]. While direct comparative IC50 data for other fluorinated pyridinediamines against ecKAS III are not available in the current dataset, this specific activity profile distinguishes it from other building blocks used for different target classes, such as kinase inhibitors (e.g., p38 MAP kinase) where analogs like 2,6-diamino-3,5-difluoropyridine are employed [2].
| Evidence Dimension | Inhibition of ecKAS III enzyme activity |
|---|---|
| Target Compound Data | IC50 = 5.6 µM |
| Comparator Or Baseline | 2,6-Diamino-3,5-difluoropyridine (Indirect Comparator): Activity reported against p38 MAP kinase, not ecKAS III. |
| Quantified Difference | N/A (Different target class) |
| Conditions | Biochemical assay measuring inhibition of ecKAS III |
Why This Matters
This specific bioactivity against a validated antibacterial target differentiates this compound from other fluorinated diaminopyridines and directs its procurement toward antibacterial discovery programs.
- [1] Sztanke, M., Wilk, A., & Sztanke, K. (2024). An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents. International Journal of Molecular Sciences, 25(6), 3341. DOI: 10.3390/ijms25063341 View Source
- [2] Stelmach, J. E., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(11), 1529-1532. View Source
